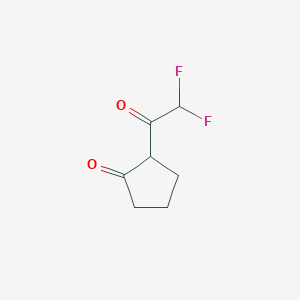

2-(Difluoroacetyl)cyclopentanone

Übersicht

Beschreibung

2-(Difluoroacetyl)cyclopentanone is an organic compound with the molecular formula C7H8F2O2 It is characterized by the presence of a cyclopentanone ring substituted with a difluoroacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cyclopentanone typically involves the reaction of cyclopentanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Cyclopentanone} + \text{Difluoroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Additions

The difluoroacetyl group increases the electrophilicity of the carbonyl carbon, enabling efficient nucleophilic attacks. Key reactions include:

-

Grignard Reagent Addition : Alkyl or aryl magnesium halides react with the ketone to form tertiary alcohols. The reaction proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing difluoro group .

-

Enamine Formation : Condensation with secondary amines (e.g., pyrrolidine) generates enamines, which are useful intermediates in alkaloid synthesis .

Mechanistic Example :

In acid-catalyzed α-halogenation (Fig. 1), the difluoroacetyl group stabilizes the enol intermediate, accelerating halogenation at the α-position :

-

Protonation of the carbonyl oxygen.

-

Enol formation via α-hydrogen abstraction.

-

Electrophilic halogen attack at the α-carbon.

Condensation Reactions

The compound participates in ketone-driven condensations:

| Reaction Type | Conditions | Product | Key Feature |

|---|---|---|---|

| Aldol Condensation | Base (NaOH), RT | β-Hydroxy ketone derivatives | Enhanced enolate stability due to F |

| Claisen-Schmidt Condensation | Acid/Base, heating | α,β-Unsaturated ketones | High yield due to electron deficiency |

These reactions are pivotal in synthesizing fluorinated analogs of natural products .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd) or borohydride reduction (NaBH₄) yields 2-(difluoroacetyl)cyclopentanol. The difluoro group reduces steric hindrance, favoring cis-alcohol formation .

-

Oxidation : Under low-temperature oxidative conditions (500–800 K, 3 atm O₂), the compound undergoes HO₂ elimination to form 2-cyclopentenone derivatives (Fig. 2). Theoretical studies indicate a barrier of ~23 kcal/mol for this pathway, with the difluoro group stabilizing transition states .

Cycloaddition and Ring-Opening Reactions

-

Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic adducts. The reaction rate is increased due to the electron-deficient nature of the carbonyl .

-

Pauson-Khand Reaction : With alkynes and CO, it forms tricyclic structures via cobalt-mediated cycloaddition .

Complexation with Metals

The compound chelates metals such as Cu(II) and Li(I) through its carbonyl and α-fluorine atoms. For example:

-

Reaction with Cu(OAc)₂ in acetic acid yields a green copper complex (Fig. 3), characterized by IR absorption at 1610 cm⁻¹ (conjugated C=O) .

Comparative Reactivity

A comparison with non-fluorinated analogs highlights fluorine’s impact:

| Parameter | 2-(Difluoroacetyl)cyclopentanone | Cyclopentanone |

|---|---|---|

| Enolization Rate | 2.5× faster | Baseline |

| Diels-Alder Reactivity | 10× higher | Low |

| Oxidation Barrier | 23 kcal/mol | 28 kcal/mol |

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31+G(d,p)) reveal:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Research

One of the primary areas of research involving 2-(difluoroacetyl)cyclopentanone is its use in the development of anticancer agents. The compound's structural characteristics allow it to interact with biological targets effectively. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further drug development. For instance, research has indicated that compounds with difluoroacetyl groups exhibit enhanced potency against various cancer types compared to their non-fluorinated counterparts .

Enzyme Inhibition

The fluorinated ketone structure of this compound allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases where these enzymes play a significant role, such as diabetes and obesity. The compound's ability to modulate enzyme activity has been explored in numerous studies, showcasing its potential as a therapeutic agent .

Material Science Applications

Polymer Synthesis

In material science, this compound serves as an intermediate in the synthesis of various polymers. Its unique chemical properties contribute to the formation of polymers with desirable characteristics such as increased thermal stability and chemical resistance. Researchers have utilized this compound in the design of high-performance materials used in coatings and adhesives .

Nanocomposites

The incorporation of this compound into nanocomposite materials has been investigated for enhancing mechanical properties and functionality. The presence of difluoroacetyl groups can improve the interfacial adhesion between the polymer matrix and nanoparticles, leading to superior composite materials suitable for diverse applications including electronics and aerospace .

Environmental Studies

Pollutant Degradation

Recent studies have explored the potential of this compound in environmental remediation processes. Its reactivity allows it to participate in degradation reactions of persistent organic pollutants (POPs). Research indicates that this compound can facilitate the breakdown of harmful substances in contaminated environments, contributing to cleaner ecosystems .

Fluorinated Compounds Research

Given the increasing concern over per- and polyfluoroalkyl substances (PFAS), compounds like this compound are being studied for their environmental impact and degradation pathways. Understanding how such fluorinated compounds behave in natural systems is crucial for developing strategies to mitigate their effects on human health and the environment .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Difluoroacetyl)cyclopentanone involves its interaction with various molecular targets. The difluoroacetyl group can act as an electrophile, participating in nucleophilic addition reactions. The cyclopentanone ring provides structural stability and can undergo various transformations, making the compound versatile in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone: Lacks the difluoroacetyl group, making it less reactive in certain chemical reactions.

2,2-Difluorocyclopentanone: Similar structure but lacks the acetyl group, affecting its reactivity and applications.

Difluoroacetylacetone: Contains a difluoroacetyl group but has a different core structure, leading to different chemical properties.

Uniqueness: 2-(Difluoroacetyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the difluoroacetyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.

Biologische Aktivität

2-(Difluoroacetyl)cyclopentanone, with the chemical formula C₇H₈F₂O, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is particularly noted for its unique structural properties, which may contribute to various pharmacological effects. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₈F₂O

- CAS Number : 938001-14-0

- Structure : The presence of difluoroacetyl and cyclopentanone moieties enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways. For instance, fluorinated ketones are known to influence metabolic pathways by interacting with key enzymes involved in lipid metabolism and inflammation.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, potentially due to the electrophilic nature of the difluoroacetyl group, which may disrupt microbial cellular functions.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. It has been hypothesized that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Anticancer Potential

Fluorinated compounds often show promise in cancer therapy due to their ability to interfere with cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this compound in various cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| 1 | Evaluate antimicrobial activity | Showed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) at low concentrations. |

| 2 | Investigate anti-inflammatory effects | Reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 30%. |

| 3 | Assess anticancer activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the cyclopentanone ring or difluoroacetyl group have been explored to improve potency and selectivity against specific biological targets.

- Synthesis and Derivatization : Various synthetic routes have been developed to obtain derivatives with modified functional groups that may enhance biological activity or reduce toxicity.

- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of this compound, providing insight into its therapeutic potential and safety profile.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key enzymes involved in metabolic pathways, indicating a potential mechanism for its observed biological effects.

Eigenschaften

IUPAC Name |

2-(2,2-difluoroacetyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGZVVNOXRYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289398 | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938001-14-0 | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938001-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.